CYP26 Inhibitory Potency: (R)-Talarozole Exhibits Greater Activity Than Liarozole
In a direct head-to-head comparison using organotypic human epidermis models, (R)-talarozole demonstrated greater CYP26-inhibitory potency than liarozole. Cellular accumulation of exogenous [3H]RA was higher after talarozole treatment than after liarozole treatment, a difference attributed to more potent inhibition of RA catabolism [1]. Both compounds were evaluated in the same experimental system examining retinoid metabolism and RA-regulated gene expression.
| Evidence Dimension | Cellular accumulation of exogenous [3H]RA |
|---|---|
| Target Compound Data | Higher accumulation than liarozole |
| Comparator Or Baseline | Liarozole (lower accumulation) |
| Quantified Difference | Higher accumulation; no exact fold-change provided in the abstract |
| Conditions | Organotypic human epidermis model |
Why This Matters
This direct comparison confirms that (R)-talarozole achieves superior target engagement in a physiologically relevant human tissue model, translating its biochemical potency advantage into a functional benefit.
- [1] Pavez Loriè E, et al. Both all-trans retinoic acid and cytochrome P450 (CYP26) inhibitors affect the expression of vitamin A metabolizing enzymes and retinoid biomarkers in organotypic epidermis. Arch Dermatol Res. 2009;301(7):475-485. View Source
